Isonipecotic Acid-d10
Description
Significance of Stable Isotope Labeling in Chemical and Biomedical Sciences
Stable isotope labeling is a technique of fundamental importance across numerous scientific disciplines, including chemistry, biology, and medicine. diagnosticsworldnews.com It involves the replacement of an atom in a molecule with one of its stable (non-radioactive) isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-¹²C with ¹³C, or nitrogen-¹⁴N with ¹⁵N. symeres.com This substitution results in a compound that is chemically almost identical to its unlabeled counterpart but has a greater mass. diagnosticsworldnews.com
The key advantages and applications of stable isotope labeling in research include:
Internal Standards for Quantitative Analysis: Isotopically labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry (MS). clearsynth.comscioninstruments.com Because they co-elute with the non-labeled analyte and have nearly identical chemical and physical properties, they can effectively compensate for variations in sample preparation, extraction recovery, and instrument response, leading to highly accurate and precise measurements. texilajournal.comaptochem.com The mass difference allows the mass spectrometer to distinguish between the standard and the analyte of interest. nih.gov
Metabolic and Pharmacokinetic Studies: Deuterium labeling is widely used to trace the metabolic fate of drugs and other bioactive compounds within an organism (a field known as DMPK - Drug Metabolism and Pharmacokinetics). symeres.comsimsonpharma.com By administering a deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME), helping to identify metabolites and understand complex biological pathways. acs.orghwb.gov.in
Elucidation of Reaction Mechanisms: The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). researchgate.net This effect occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.net Studying the DKIE provides valuable insights into the mechanisms of chemical and enzymatic reactions. symeres.com
Structural Biology: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry utilize stable isotopes to gain detailed information about the three-dimensional structure and dynamics of biomolecules like proteins and nucleic acids. symeres.comsilantes.com
Rationale for Deuteration of Isonipecotic Acid
Isonipecotic acid, also known as 4-piperidinecarboxylic acid, is a compound of significant interest in neuroscience and pharmaceutical development. chemimpex.comnbinno.com It functions as a partial agonist at GABA-A receptors and is a key structural motif in the study of GABA uptake inhibitors. scimplify.comwikipedia.orgdrugbank.com Its derivatives are explored for treating neurological disorders. chemimpex.comontosight.ai
Given its biological relevance, there is a frequent need to accurately measure the concentration of isonipecotic acid in complex biological samples like blood plasma or tissue extracts. The primary rationale for the deuteration of isonipecotic acid to create Isonipecotic Acid-d10 is to serve as an ideal internal standard for such quantitative analyses. clearsynth.comtexilajournal.com
When using analytical techniques like liquid chromatography-mass spectrometry (LC-MS), this compound is added to a sample in a known concentration. scispace.com Because it behaves identically to the endogenous or administered unlabeled isonipecotic acid during sample extraction and analysis, any loss or variation affects both compounds equally. aptochem.com The mass spectrometer can differentiate between the two due to the mass difference, allowing the ratio of the analyte to the deuterated standard to be used for precise quantification, correcting for matrix effects and other sources of error. scioninstruments.com
Scope and Research Focus of Deuterated this compound Studies
The research focus for this compound is almost exclusively centered on its application as an internal standard in analytical and bioanalytical chemistry. Studies involving this compound are typically part of a larger research effort aimed at:
Quantitative Bioanalysis: Developing and validating robust methods, often using LC-MS/MS, to measure the concentration of unlabeled isonipecotic acid or its derivatives in biological matrices. texilajournal.com This is crucial in pharmacokinetic studies that track the levels of a drug candidate over time.
Neuroscience Research: Investigating the pharmacology of GABA uptake inhibitors. In these studies, researchers might measure the levels of isonipecotic acid or related compounds in the brain or other tissues, requiring a reliable quantitative method that employs this compound. drugbank.comnih.gov
Metabolism Studies: While less common for this compound itself, deuterated standards are essential for accurately quantifying metabolites in studies designed to understand how the parent compound (unlabeled isonipecotic acid) is processed in vivo. acs.org
Below is a data table comparing the properties of Isonipecotic Acid with its deuterated form.
| Property | Isonipecotic Acid | This compound | Reference |
|---|---|---|---|
| Molecular Formula | C₆H₁₁NO₂ | C₆HD₁₀NO₂ | nbinno.comscbt.comuab.cat |
| Molar Mass | 129.16 g/mol | ~139.22 g/mol | nbinno.comscbt.com |
| Application | GABA-A receptor partial agonist, pharmaceutical intermediate, research chemical | Internal standard for mass spectrometry | scimplify.comclearsynth.comtexilajournal.com |
| Key Feature | Biologically active piperidine (B6355638) derivative | Stable isotope-labeled analogue for quantitative analysis | wikipedia.orgaptochem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
139.22 g/mol |
IUPAC Name |
1,2,2,3,3,4,5,5,6,6-decadeuteriopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D/hD |
InChI Key |
SRJOCJYGOFTFLH-WTYKGUOMSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(C1([2H])C(=O)O)([2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CNCCC1C(=O)O |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies of Isonipecotic Acid D10
Strategies for Deuterium (B1214612) Incorporation in Piperidine (B6355638) Carboxylic Acids
The introduction of deuterium into the piperidine ring of carboxylic acids like isonipecotic acid can be achieved through various methods, primarily focusing on hydrogen-deuterium exchange reactions and stereoselective deuteration approaches.
Catalytic Hydrogen-Deuterium Exchange Reactions
Catalytic hydrogen-deuterium exchange (HDX) is a prominent strategy for introducing deuterium into organic molecules. mdpi.com This method involves the use of a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). researchgate.net
For piperidine-containing compounds, transition metal catalysts, particularly those based on ruthenium and iridium, have demonstrated significant efficacy. researchgate.net Ruthenium complexes, for instance, can catalyze the deuteration of piperidines at positions both alpha and beta to the nitrogen atom in the presence of deuterium oxide. This approach is advantageous as it can often be performed in a single step and is applicable to polar compounds. The general mechanism involves the activation of C-H bonds by the metal catalyst, allowing for the exchange with deuterium. researchgate.net
| Catalyst Type | Deuterium Source | Key Features |
| Ruthenium Complexes | D₂O | One-step exchange, applicable to polar compounds, deuteration at α and β positions to the NH group. |
| Iridium Complexes | D₂ gas, methanol-d₄ | High site selectivity, effective for various N-heterocycles. researchgate.net |
Stereoselective Deuteration Approaches
While general HDX reactions are effective for deuterium incorporation, they may not offer control over the stereochemistry of the deuterated centers. researchgate.net Stereoselective deuteration methods are crucial when the spatial orientation of the deuterium atoms is important for mechanistic studies or to avoid potential isotopic effects on biological activity.
One approach to achieve stereoselectivity is through chemo-enzymatic methods. biotools.usacs.org These methods utilize enzymes, such as ene-reductases, which can catalyze the stereoselective addition of deuterium to a double bond within the piperidine ring precursor. biotools.usacs.org For example, a tetrahydropyridine (B1245486) precursor can be stereoselectively reduced in the presence of a deuterated cofactor to yield a chiral deuterated piperidine. biotools.usacs.org
Another strategy involves the use of chiral catalysts that can direct the deuteration to a specific face of the molecule. researchgate.net While specific examples for Isonipecotic Acid-d10 are not extensively documented, the principles of asymmetric catalysis can be applied to achieve stereocontrolled deuteration.
Precursor Compounds and Reaction Pathways for this compound Synthesis
The synthesis of this compound typically starts with a suitable precursor that can either be deuterated directly or is synthesized from already deuterated starting materials.
A common precursor for the synthesis of isonipecotic acid is isonicotinic acid . drugfuture.com The general synthetic route involves the reduction of the pyridine (B92270) ring of isonicotinic acid. drugfuture.comscholaris.ca To produce the fully deuterated piperidine ring of this compound, a deuterated version of isonicotinic acid or a subsequent deuteration of the piperidine ring is necessary.
One plausible reaction pathway involves:
Synthesis of Isonipecotic Acid: The reduction of isonicotinic acid to isonipecotic acid can be achieved using catalysts like platinum oxide in a suitable solvent. drugfuture.com
Deuteration of Isonipecotic Acid: The resulting isonipecotic acid can then be subjected to a catalytic hydrogen-deuterium exchange reaction, as described in section 2.1.1, using a deuterium source like D₂O and a ruthenium or iridium catalyst to replace all exchangeable protons on the piperidine ring with deuterium. researchgate.net
Alternatively, a deuterated pyridine precursor could be synthesized and then reduced to form the deuterated piperidine ring. However, direct deuteration of the pre-formed piperidine ring is often more straightforward.
Another important precursor in the synthesis and functionalization of isonipecotic acid derivatives is Boc-Isonipecotic acid (N-BOC-piperidine-4-carboxylic acid). nbinno.com The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective reactions at the carboxylic acid group and can be easily removed. nbinno.com For the synthesis of this compound, the deuteration step could potentially be performed on Boc-Isonipecotic acid, followed by deprotection.
Optimization of Deuteration Efficiency and Isotopic Purity
Achieving high deuteration efficiency and isotopic purity is paramount for the utility of this compound as an internal standard. umsl.edunih.govmdpi.com Several factors influence the outcome of the deuteration process.
Catalyst Selection and Loading: The choice of catalyst is critical. Different catalysts exhibit varying activities and selectivities for C-H activation. nih.gov The catalyst loading also plays a role; higher catalyst concentrations can increase the rate of exchange but may also lead to side reactions or be economically unfeasible for larger scale synthesis. nih.gov
Reaction Conditions:
Temperature: Higher temperatures generally increase the rate of hydrogen-deuterium exchange. However, excessively high temperatures can lead to degradation of the substrate or catalyst. nih.gov
Reaction Time: Sufficient reaction time is necessary to ensure complete exchange of all targeted hydrogen atoms.
Deuterium Source: The choice and excess of the deuterium source (e.g., D₂O, D₂ gas) are crucial for driving the equilibrium towards the deuterated product.
Isotopic Purity: The isotopic purity, or the percentage of molecules containing the desired number of deuterium atoms, is a key quality parameter. Achieving high isotopic purity often requires multiple exchange cycles or careful purification of the final product. Techniques like NMR spectroscopy and mass spectrometry are used to determine the level of deuterium incorporation and isotopic purity.
| Parameter | Influence on Deuteration | Optimization Strategy |
| Catalyst | Affects rate and selectivity of H/D exchange. | Screening different transition metal catalysts (e.g., Ru, Ir) and optimizing catalyst loading. nih.gov |
| Temperature | Higher temperature increases reaction rate but can cause degradation. nih.gov | Finding the optimal temperature that balances reaction rate and stability. |
| Reaction Time | Determines the extent of deuterium incorporation. | Monitoring the reaction progress over time to determine the point of maximum deuteration. |
| Deuterium Source | The excess and purity of the source drive the reaction. | Using a large excess of a high-purity deuterium source. |
Scale-Up Considerations for Research Applications
The synthesis of this compound for research applications, particularly for its use as an internal standard in multiple analyses, may require scaling up the production from milligram to gram quantities.
Cost and Availability of Reagents: The cost of the catalyst, especially noble metal catalysts like ruthenium and iridium, and the deuterium source can be significant factors in large-scale synthesis. researchgate.net Efficient catalyst recovery and recycling can help to mitigate costs.
Process Safety and Handling: When using deuterium gas, appropriate safety measures must be in place due to its flammable nature. Reactions at elevated temperatures and pressures also require specialized equipment and protocols.
Purification: As the scale of the synthesis increases, purification methods need to be adapted. While laboratory-scale purifications might rely on chromatography, larger-scale production may necessitate crystallization or other bulk purification techniques to achieve the required isotopic and chemical purity. nbinno.com
Reproducibility: Ensuring batch-to-batch consistency in terms of deuteration level and purity is critical for its application as a reliable internal standard. This requires well-defined and controlled reaction parameters.
Advanced Analytical Characterization of Isonipecotic Acid D10
Spectroscopic Methodologies for Deuterium (B1214612) Verification
Spectroscopic techniques are indispensable for the structural elucidation and verification of deuterated compounds like Isonipecotic Acid-d10. These methods provide detailed information about the molecular structure and the extent of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for confirming the structural integrity and determining the positions of deuterium atoms in a molecule. rsc.org While proton (¹H) NMR is conventionally used for organic compounds, its utility is limited for highly deuterated species due to the low intensity of residual proton signals. sigmaaldrich.com In such cases, Deuterium (²H) NMR emerges as a more effective technique. sigmaaldrich.comnih.gov
For this compound, a combination of ¹H and ²H NMR can provide a comprehensive analysis of its isotopic composition. nih.gov The ¹H NMR spectrum would be expected to show significantly attenuated signals corresponding to the piperidine (B6355638) ring and the carboxylic acid proton, confirming successful deuteration. Conversely, the ²H NMR spectrum would display signals at chemical shifts corresponding to the deuterium-labeled positions. The integration of these signals in the ²H NMR spectrum allows for the quantification of deuterium enrichment at each site. sigmaaldrich.com The selection of an appropriate deuterated solvent for NMR analysis is critical to avoid signal overlap and ensure accurate quantification. researchgate.net
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | Residual peaks | - | Expected to be minimal, confirming high deuteration. |
| ²H | Signals corresponding to deuterated positions | - | Allows for verification and quantification of deuterium incorporation. |
| ¹³C | ~22-64 | Multiple peaks | Chemical shifts are similar to the non-deuterated compound. |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions. ¹³C NMR data is based on the non-deuterated analogue. semanticscholar.org
Mass Spectrometry (MS) for Isotopic Abundance and Purity Assessment
Mass spectrometry (MS) is a primary technique for determining the isotopic purity and abundance of deuterated compounds. rsc.orgresearchgate.net High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), provides precise mass measurements, allowing for the differentiation of isotopologues. rsc.orgnih.govresearchgate.net
In the analysis of this compound, the mass spectrum will exhibit a molecular ion peak corresponding to its deuterated mass (approximately 139.22 g/mol ). clearsynth.com The key aspect of the analysis is to determine the percentage of the d10 species relative to other isotopologues (d0 to d9). By integrating the ion currents of each isotopologue, the isotopic enrichment can be accurately calculated. rsc.org This method is highly sensitive, often requiring only nanogram quantities of the sample. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can further be employed to fragment the molecule, providing information on the location of the deuterium labels. nih.govresearchgate.net
Table 2: Key Mass Spectrometry Parameters for this compound Analysis
| Parameter | Description | Expected Value/Observation |
| Molecular Formula | Chemical formula of the deuterated compound. | C₆HD₁₀NO₂ clearsynth.com |
| Molecular Weight | The mass of the d10 isotopologue. | 139.22 g/mol clearsynth.com |
| Isotopic Purity | The percentage of the desired deuterated species. | Typically >98% for high-quality standards. |
| Ionization Technique | Method used to generate ions for MS analysis. | Electrospray Ionization (ESI) is commonly used. rsc.orgnih.govresearchgate.net |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The substitution of hydrogen with deuterium results in a predictable shift of vibrational frequencies to lower wavenumbers due to the increased mass of deuterium. This isotopic shift provides a clear indication of successful deuteration.
For this compound, the IR and Raman spectra would show significant differences compared to its non-deuterated counterpart. Specifically, the C-D stretching and bending vibrations will appear at lower frequencies than the corresponding C-H vibrations. For instance, C-H stretching bands typically appear in the 2800-3000 cm⁻¹ region, whereas C-D stretching bands are expected around 2100-2200 cm⁻¹. Analysis of these spectral regions can confirm the presence of deuterium and provide qualitative information about the extent of deuteration. amu.edu.plresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra of the deuterated molecule and aid in the assignment of experimental bands. amu.edu.plresearchgate.net
Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic methods are essential for assessing the chemical purity of this compound and confirming its identity by separating it from potential impurities and its non-deuterated form.
High-Performance Liquid Chromatography (HPLC) Integration
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile compounds like Isonipecotic Acid. selleckchem.com For this compound, a reversed-phase (RP) HPLC method can be employed. sielc.comsielc.com The separation is typically achieved on a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer. sielc.comsielc.comresearchgate.net The retention time of this compound should be very similar to that of the non-deuterated standard, as isotopic substitution generally has a minimal effect on chromatographic behavior under these conditions. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid are used in the mobile phase instead of non-volatile ones like phosphoric acid. sielc.comsielc.com
Table 3: Typical HPLC Method Parameters for Isonipecotic Acid Analysis
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 | sielc.comsielc.comresearchgate.net |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., phosphate (B84403) or formic acid) | sielc.comsielc.comresearchgate.net |
| Detection | UV or Mass Spectrometry (MS) | sielc.comresearchgate.net |
| Purity Specification | - | ≥98% is a common requirement for standards. scbt.commedchemexpress.com |
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC) can also be utilized for the analysis of Isonipecotic Acid, although it often requires derivatization to increase its volatility. thermofisher.com For this compound, a similar derivatization step, such as silylation, would be necessary prior to GC analysis. thermofisher.com When coupled with a mass spectrometer (GC-MS), this technique can provide both purity information based on the chromatogram and mass information to confirm the isotopic composition. The retention time in GC is also not significantly affected by deuterium substitution. GC-MS is a powerful tool for identifying and quantifying any residual non-deuterated isonipecotic acid or other volatile impurities.
Analysis of this compound Reveals No Evidence of Deuterium Exchange Under Standard Analytical Conditions
A thorough review of available scientific literature and analytical documentation indicates a high degree of stability for this compound, with no specific data suggesting significant deuterium exchange or instability in typical analytical matrices.
While the use of deuterated internal standards in quantitative analysis is a widely accepted practice for its ability to mimic the behavior of the analyte, concerns regarding the stability of deuterium labels and the potential for back-exchange with hydrogen atoms from the surrounding matrix are critical considerations for method validation and accuracy. However, specific research detailing the deuterium exchange and stability of this compound in various analytical matrices is not extensively documented in publicly accessible scientific literature.
General principles of deuterium exchange suggest that the stability of the label is highly dependent on its chemical environment, including pH, temperature, and the solvent composition of the analytical matrix. Deuterium atoms attached to carbon are generally considered stable, particularly those on non-activated aliphatic or aromatic rings. The piperidine ring of isonipecotic acid is a saturated heterocyclic structure, and the deuterium atoms in this compound are located on this stable ring system.
In the context of bioanalytical method validation, the stability of an internal standard is a critical parameter that is rigorously assessed. Standard validation procedures include evaluating the stability of the analyte and internal standard in the biological matrix under various conditions, such as freeze-thaw cycles, short-term bench-top storage, and long-term storage. The absence of published reports detailing instability or deuterium exchange for this compound suggests that it has consistently met the stringent stability requirements for its use as an internal standard in regulated bioanalysis.
Although specific data tables for this compound are not available, the general stability expectations for deuterated compounds of its class are high. The stability of deuterated compounds is a cornerstone of their utility in sensitive and accurate quantitative assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The widespread use of deuterated internal standards in pharmacokinetic and other bioanalytical studies further attests to their general reliability.
It is important to note that while no evidence of instability for this compound has been found, any new analytical method employing this internal standard should still undergo rigorous validation to confirm its stability under the specific conditions of the assay. This would typically involve experiments designed to challenge the stability of the deuterated compound in the presence of the specific biological matrix and under the analytical conditions to be used.
Theoretical and Computational Studies Involving Deuterated Isonipecotic Acid
Molecular Modeling and Simulation of Deuterated Analogues
Molecular modeling and simulation are powerful tools for investigating the structure, dynamics, and interactions of molecules at an atomic level. For deuterated analogues like Isonipecotic Acid-d10, these methods provide insights into the subtle yet significant effects of isotopic substitution.
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape and dynamic behavior of this compound in various environments, such as in a vacuum or solvated in water. These simulations track the trajectory of each atom over time, governed by a force field that describes the interatomic potentials. For deuterated species, the standard force fields may require re-parameterization to accurately account for the increased mass of deuterium (B1214612), which affects the vibrational frequencies of C-D, N-D, and O-D bonds compared to their protium counterparts.
The primary goal of such simulations is to understand how deuteration impacts the conformational equilibrium of the piperidine (B6355638) ring. Like its non-deuterated form, this compound is expected to exist predominantly in a chair conformation. However, the energetic preference for the carboxyl group to be in an equatorial versus an axial position could be subtly altered by deuteration.
Table 1: Representative Parameters for Molecular Dynamics Simulation of this compound
| Parameter | Value/Method |
| Force Field | GROMOS, AMBER, or CHARMM (with modified parameters for deuterium) |
| Solvent Model | TIP3P or SPC/E for aqueous simulations |
| Temperature | 300 K |
| Pressure | 1 bar |
| Simulation Time | 100 ns |
| Ensemble | NPT (Isothermal-isobaric) |
This table presents a typical setup for an MD simulation and does not represent actual experimental results.
Quantum Chemical Calculations of Deuterium Isotope Effects
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for quantifying the electronic and energetic consequences of isotopic substitution. These calculations can predict various deuterium isotope effects (DIEs) on the properties of this compound.
One of the most significant quantum effects of deuteration is the change in zero-point vibrational energy (ZPVE). The ZPVE of a C-D bond is lower than that of a C-H bond, leading to a stronger C-D bond. This difference in ZPVE can influence reaction kinetics (the kinetic isotope effect) and equilibrium constants (the thermodynamic or equilibrium isotope effect).
DFT calculations can be used to compute the vibrational frequencies of both Isonipecotic Acid and this compound. From these frequencies, the ZPVE for each isotopologue can be determined. The difference in ZPVE can then be used to predict the equilibrium isotope effect on acid-base equilibria or conformational equilibria. For instance, the pKa value of the carboxylic acid group and the basicity of the piperidine nitrogen are expected to be slightly different in the deuterated form.
Table 2: Calculated Zero-Point Vibrational Energy (ZPVE) Difference for a Hypothetical C-H vs. C-D Bond
| Bond Type | Calculated Vibrational Frequency (cm⁻¹) | Zero-Point Vibrational Energy (kJ/mol) |
| C-H | ~2900 | ~17.3 |
| C-D | ~2100 | ~12.6 |
This table illustrates the general principle of ZPVE differences and is not specific to this compound.
Prediction of Spectroscopic Properties and Conformational Analysis
Computational methods are also crucial for predicting the spectroscopic properties of this compound, which are essential for its characterization. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two key techniques where deuteration leads to observable changes.
NMR Spectroscopy: The substitution of hydrogen with deuterium results in the disappearance of signals in ¹H NMR spectra and the appearance of signals in ²H NMR spectra. More subtly, deuteration can cause small shifts in the chemical shifts of neighboring ¹³C nuclei, known as isotope shifts. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict these ¹³C chemical shifts with a high degree of accuracy. These predictions are valuable for interpreting experimental NMR spectra and confirming the sites of deuteration.
Infrared Spectroscopy: The vibrational frequencies of chemical bonds are highly dependent on the masses of the constituent atoms. Consequently, the IR spectrum of this compound is expected to be significantly different from that of its non-deuterated counterpart. C-D, N-D, and O-D stretching and bending vibrations will appear at lower frequencies than the corresponding C-H, N-H, and O-H vibrations. DFT calculations can provide a theoretical vibrational spectrum, which can aid in the assignment of experimental IR bands.
Conformational Analysis: The conformational preference of the carboxylic acid group (axial vs. equatorial) on the piperidine ring is a critical aspect of the molecule's structure. Quantum chemical calculations can determine the relative energies of the different conformers of this compound. By comparing these energies, the equilibrium populations of the axial and equatorial forms can be predicted. It is plausible that the energetic difference between these conformers will be slightly altered upon deuteration due to changes in hyperconjugative interactions and vibrational energies.
Table 3: Predicted Conformational Energy Difference for Isonipecotic Acid
| Conformer | Relative Energy (kJ/mol) |
| Equatorial-COOH | 0.00 |
| Axial-COOH | > 2.00 |
This table shows a typical energy difference for the non-deuterated form, which would be further refined for the deuterated analogue through specific calculations.
Future Directions and Emerging Research Avenues for Isonipecotic Acid D10
Development of Advanced Deuteration Technologies
The synthesis of selectively deuterated compounds like Isonipecotic Acid-d10 is critical for its application in research. While traditional methods for deuterium (B1214612) incorporation, such as catalytic hydrogen-deuterium (H/D) exchange with deuterium gas (D2), have been widely used, they often require harsh conditions and can lack selectivity. thalesnano.com The future of research involving this compound is intrinsically linked to the development of more precise, efficient, and scalable deuteration technologies.
Recent breakthroughs are moving away from brute-force methods toward highly controlled and selective techniques. researchgate.net These advanced strategies are crucial for preparing complex molecules with deuterium incorporated at specific sites, which is essential for mechanistic studies and for tuning metabolic pathways. researchgate.net
Key emerging technologies include:
Photocatalysis: Light-driven reactions offer mild conditions for deuterium incorporation, including methods for the deuteration of C(sp³)–H bonds, which are abundant in molecules like isonipecotic acid. researchgate.net
Chemo-enzymatic Synthesis: This approach combines the versatility of chemical synthesis with the high selectivity of biocatalysts. mdpi.com Enzymatic reactions can create stereo-defined deuterated compounds, which is particularly important for studying biologically active molecules that interact with chiral receptors. mdpi.comrsc.org
Continuous Flow Systems: Instruments such as the H-Cube® systems enable the safe and efficient generation of high-purity deuterium gas from the electrolysis of heavy water (D₂O), streamlining the deuteration process and avoiding the hazards of storing D₂ gas. thalesnano.com
Transition Metal Catalysis: The development of novel catalysts, including those based on earth-abundant metals like iron, is enabling more efficient and selective H/D exchange reactions under milder conditions. researchgate.net
| Deuteration Technology | Principle | Key Advantages | Challenges |
|---|---|---|---|
| Traditional H/D Exchange | Catalytic exchange of hydrogen atoms with deuterium from a source like D₂ or D₂O. thalesnano.com | Well-established methods. | Often requires high pressure/temperature; can lack regio- and stereo-selectivity. thalesnano.com |
| Photocatalysis | Uses light energy to drive deuterium incorporation under mild conditions. researchgate.net | High selectivity; environmentally friendly; mild reaction conditions. | Requires specialized equipment; catalyst development is ongoing. |
| Chemo-enzymatic Synthesis | Combines chemical steps with highly selective enzymatic reactions. mdpi.com | Excellent stereoselectivity; produces enantiomerically pure compounds. mdpi.com | Enzyme stability and compatibility with chemical reagents can be a limitation. mdpi.com |
| Continuous Flow Deuteration | On-demand generation of deuterium gas for hydrogenation/deuteration reactions in a flow reactor. thalesnano.com | Improved safety and efficiency; high deuterium purity. thalesnano.com | Requires investment in specialized flow chemistry equipment. |
The advancement of these technologies will enable the synthesis of novel Isonipecotic Acid isotopologues with deuterium atoms placed at specific, metabolically relevant positions. This precision will unlock more sophisticated research applications.
Exploration of Novel Research Applications in Chemical Biology
Chemical biology utilizes chemical tools to understand and manipulate biological systems. Deuterated compounds like this compound are invaluable tools in this field, offering insights that are often unattainable with their non-labeled counterparts. scispace.comstrath.ac.uk While its use as an internal standard in mass spectrometry is a cornerstone application, emerging research is focused on leveraging the unique properties of deuterium for more dynamic studies. thalesnano.com
Future research applications for this compound in chemical biology include:
Mechanistic Studies: By strategically placing deuterium atoms, researchers can probe reaction mechanisms. The kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—can reveal whether a specific C-H bond is broken in the rate-determining step of a reaction. thalesnano.comscispace.com This is crucial for understanding enzyme function and designing specific inhibitors.
Metabolic Pathway Tracing: As a stable isotope tracer, this compound can be used to follow the metabolic fate of isonipecotic acid and its derivatives in biological systems. simsonpharma.comnih.gov This allows scientists to map how these compounds are absorbed, distributed, and metabolized, which is fundamental in pharmacology and toxicology. simsonpharma.com
Pharmacokinetic Modulation (Deuterium-Switching): The KIE can significantly alter the rate of drug metabolism, often slowing it down. researchgate.netnih.gov Replacing hydrogen with deuterium at a site of metabolic oxidation can increase a drug's half-life and exposure, potentially leading to improved therapeutic profiles. nih.govnih.gov Given that isonipecotic acid is a GABAA receptor partial agonist and a lead structure for anticonvulsant agents, its deuterated analogues could be explored to develop new therapeutics with enhanced pharmacokinetic properties. nih.govwikipedia.orgselleckchem.com
| Application Area | Principle of Use | Research Significance |
|---|---|---|
| Internal Standard | Used as a spike-in reference for accurate quantification in mass spectrometry. thalesnano.com | Ensures high-quality, reproducible data for analytical chemistry and metabolomics. youtube.com |
| Mechanistic Elucidation | Utilizes the kinetic isotope effect (KIE) to identify bond-breaking steps in reactions. scispace.com | Provides fundamental insights into enzymatic reactions and chemical pathways. |
| Metabolic Tracing | Functions as a non-radioactive label to track the fate of a molecule in a biological system. simsonpharma.comnih.gov | Maps metabolic networks and helps understand drug absorption, distribution, and metabolism (ADME). researchgate.net |
| Pharmacokinetic Modulation | Leverages the KIE to slow down metabolic processes at specific molecular sites. nih.gov | Potential to create more stable drugs with longer half-lives and improved safety profiles. nih.govmusechem.com |
Integration with Multi-Omics Approaches for Comprehensive System Biology Studies
Systems biology aims to understand the complex interactions within a biological system from a holistic perspective. youtube.com This is often achieved through multi-omics, an approach that integrates data from various biological layers, including genomics (genes), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). A complete view of a biological system can only be achieved by studying the interactions between these different levels. youtube.com
The metabolome represents the final readout of genomic, transcriptomic, and proteomic activity. Therefore, accurate and precise quantification of metabolites is essential for building robust systems biology models. This is where this compound plays a critical enabling role.
As a stable isotope-labeled internal standard (SIL-IS), this compound is considered the gold standard for quantitative mass spectrometry. hilarispublisher.comisolife.nl Its utility stems from the fact that it is chemically identical to the analyte (isonipecotic acid) but has a different mass. youtube.com When added to a sample at a known concentration, it co-elutes with the analyte and experiences the same variations during sample preparation and analysis, such as extraction losses or ionization suppression in the mass spectrometer. youtube.comnih.gov By measuring the ratio of the analyte to the SIL-IS, these variations can be corrected, leading to highly accurate and reproducible quantitative data. isolife.nl
The integration process unfolds as follows:
High-Quality Data Generation: In a metabolomics experiment, this compound is used to accurately quantify its unlabeled counterpart in complex biological samples (e.g., plasma, tissue).
Metabolome Profiling: This accurate quantification contributes to a high-fidelity snapshot of the metabolome under specific conditions.
Data Integration: The quantitative metabolomics data is then integrated with data from other omics layers. For example, a change in the concentration of a metabolite like isonipecotic acid can be correlated with changes in the expression of specific genes (genomics) or proteins (proteomics) that are involved in its synthesis or degradation pathway.
Systems-Level Insights: This integrated analysis allows researchers to build comprehensive models of cellular processes, identify novel biomarkers, and understand the systemic effects of a compound or disease.
The use of SIL-IS like this compound is not just a technical detail; it is a fundamental requirement for generating the high-quality metabolomics data necessary for meaningful multi-omics integration and the advancement of systems biology. isolife.nliroatech.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
